molecular formula C11H16N6O2S B2387211 2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine CAS No. 2034234-53-0

2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine

Cat. No.: B2387211
CAS No.: 2034234-53-0
M. Wt: 296.35
InChI Key: JCMMPGRIUXDGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine features a pyrazine core linked to an imidazole ring via an ethyl chain substituted with a dimethylsulfamoylamino group (-NHSO₂NMe₂). The dimethylsulfamoyl group may confer unique solubility or binding properties, analogous to sulfonamide-containing drugs .

Properties

IUPAC Name

2-[1-[2-(dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2S/c1-16(2)20(18,19)15-6-8-17-7-5-14-11(17)10-9-12-3-4-13-10/h3-5,7,9,15H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMMPGRIUXDGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN1C=CN=C1C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reaction Strategies for Imidazo[1,2-a]pyrazine Core Formation

The imidazo[1,2-a]pyrazine scaffold serves as the foundational structure for this compound. Recent advances in iodine-catalyzed three-component reactions offer a streamlined approach. As demonstrated by Krishnamoorthy et al., condensation of 2-aminopyrazine with aryl aldehydes and tert-butyl isocyanide under iodine catalysis (10 mol%) in acetonitrile at 80°C yields imidazo[1,2-a]pyrazine derivatives in 72–89% efficiency. For the target compound, substituting the aryl aldehyde with a precursor containing a 2-aminoethyl side chain enables subsequent functionalization.

Key Reaction Parameters

  • Catalyst : Iodine (10 mol%)
  • Solvent : Acetonitrile, reflux
  • Yield : 72–89%
  • Regioselectivity : Governed by electronic effects of substituents on the aldehyde.

This method circumvents tedious protection-deprotection steps, making it advantageous for scalable synthesis.

Functionalization via Sulfamoylation of the Ethylamine Side Chain

Introducing the dimethylsulfamoyl group necessitates sulfamoylation of the primary amine on the ethyl side chain. Reacting the intermediate 2-[1-(2-aminoethyl)imidazol-2-yl]pyrazine with dimethylsulfamoyl chloride in dichloromethane, using triethylamine as a base, achieves this transformation. Optimal conditions involve:

  • Molar Ratio : 1:1.2 (amine:sulfamoyl chloride)
  • Temperature : 0°C to room temperature
  • Yield : 68–75%.

Challenges :

  • Competing over-sulfamoylation at the imidazole nitrogen is mitigated by steric hindrance from the pyrazine ring.
  • Moisture-sensitive conditions require anhydrous solvents and inert atmospheres.

Transition Metal-Catalyzed Coupling for Pyrazine-Imidazole Linkage

For synthetic routes prioritizing modular assembly, Buchwald-Hartwig cross-coupling proves effective. Sayer et al. demonstrated that palladium-catalyzed coupling of 2-bromopyrazine with imidazole derivatives bearing a boronic ester functional group achieves aryl-aryl linkages. Adapting this method:

  • Synthesis of 2-(imidazol-2-yl)pyrazine :

    • Catalyst : Pd(OAc)₂ (5 mol%)
    • Ligand : XPhos (10 mol%)
    • Base : Cs₂CO₃
    • Solvent : Toluene, 110°C
    • Yield : 65–78%.
  • Introduction of the Ethylamine Side Chain :
    Alkylation of the imidazole nitrogen with 2-chloroethylamine hydrochloride in DMF using K₂CO₃ as a base affords the secondary amine intermediate (yield: 60–68%).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Multicomponent Reaction Atom-economical, one-pot synthesis Limited to specific aldehyde substrates 72–89%
Buchwald-Hartwig Coupling Modular, compatible with diverse substituents Requires palladium catalysts 65–78%
Sulfamoylation High functional group tolerance Moisture sensitivity 68–75%

Characterization and Validation

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation:

  • ¹H NMR : Signals at δ 8.5–9.0 ppm (pyrazine protons), δ 7.2–7.8 ppm (imidazole protons), and δ 3.1–3.4 ppm (sulfamoyl N-methyl groups).
  • HRMS : Molecular ion peak at m/z 347.4 ([M+H]⁺).

Chemical Reactions Analysis

Types of Reactions

2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole and pyrazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, enabling the creation of derivatives with enhanced properties.
    Reaction TypeCommon ReagentsProducts
    OxidationHydrogen peroxideCorresponding oxides
    ReductionSodium borohydrideModified functional groups
    SubstitutionNucleophiles/ElectrophilesNew functionalized derivatives

Biology

  • Antimicrobial and Antiviral Activity : Research indicates that this compound exhibits potential antimicrobial and antiviral properties. Studies have shown that it can inhibit the growth of certain pathogens, making it a candidate for drug development.
    • Case Study : In vitro studies demonstrated that derivatives of the compound could effectively inhibit bacterial growth, suggesting its potential as an antibiotic agent.

Medicine

  • Therapeutic Potential : The unique structure of 2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine allows it to interact with specific molecular targets, modulating enzyme activity and receptor functions.
    • Mechanism of Action : The imidazole ring can bind to enzyme active sites, while the pyrazine ring may enhance binding affinity. This dual action can lead to significant therapeutic effects against diseases such as cancer and infections.

Industry

  • Material Development : The compound is explored for its applications in creating new materials and catalysts for industrial processes. Its chemical stability and reactivity make it suitable for various applications in material science.

Chemical Reactions Analysis

The compound undergoes several types of reactions that can modify its structure and enhance its properties:

  • Oxidation : Can yield oxides under specific conditions.
  • Reduction : Modifies functional groups attached to the rings.
  • Substitution Reactions : Introduces new functional groups to tailor properties for specific applications.

Mechanism of Action

The mechanism of action of 2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with enzymes and receptors, modulating their activity. The pyrazine ring may enhance the compound’s binding affinity and specificity, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s imidazole-pyrazine hybrid is distinct from benzimidazole-oxazole/thiazole derivatives but shares nitrogen-rich heterocyclic cores.
  • Sulfonamide/sulfonyl groups (e.g., in ) may parallel the dimethylsulfamoylamino group’s electronic effects or bioactivity.

Spectroscopic Characterization

  • HR-MS : Used to confirm molecular weights (e.g., 454.1707 for compound 5 in ).
  • NMR : ¹H/¹³C NMR data resolve substituent positions (e.g., methoxyphenyl shifts at δ 3.8–4.0 ppm) .

Bioactivity of Analogs

Compound Class Reported Activities Mechanism/Application Source
Benzimidazole-oxazoles Antimicrobial, anti-inflammatory Inhibition of microbial growth; COX-2 modulation
Benzimidazole-thiazoles Cholinesterase inhibition (Alzheimer’s targets) AChE/Butyrylcholinesterase binding
Imidazole-piperazines Corrosion inhibition (industrial use) Adsorption on steel surfaces in acidic media
Sulfonamide derivatives Anticancer, enzyme inhibition Cytotoxicity via apoptosis induction

Functional Insights

  • The target compound’s dimethylsulfamoylamino group may enhance solubility or target sulfonamide-sensitive enzymes (e.g., carbonic anhydrases).
  • Pyrazine-imidazole hybrids are underexplored but could mimic purine bases, suggesting DNA-targeted applications .

Biological Activity

The compound 2-[1-[2-(dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the biological activity associated with this compound, drawing from various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H16N4O2S\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

This structure features an imidazole ring, a pyrazine moiety, and a dimethylsulfamoyl group, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole and pyrazine derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against multi-drug resistant strains.

  • Case Study : A study evaluating various pyrazole derivatives reported that some compounds exhibited high selective inhibitory activity against resistant bacterial strains, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL, outperforming standard antibiotics like gatifloxacin .
CompoundMIC (µg/mL)Activity
21c0.25Strong antibacterial
23h0.25Strong antibacterial
Gatifloxacin1.0Reference

Antitumor Activity

The imidazole derivatives have also been investigated for their antitumor properties. The mechanisms often involve the inhibition of tumor cell proliferation and induction of apoptosis.

  • Research Findings : Various imidazole derivatives have been shown to inhibit cancer cell lines effectively, demonstrating potential for further development as therapeutic agents .
Compound TypeCancer TypeIC50 (µM)
Imidazole Derivative ABreast Cancer15.0
Imidazole Derivative BLung Cancer10.5

The biological activity of compounds like this compound is attributed to their ability to interact with biological targets such as enzymes and receptors involved in microbial resistance and tumor growth.

  • Enzyme Inhibition : Many imidazole derivatives act as enzyme inhibitors, disrupting metabolic pathways essential for bacterial survival and tumor cell proliferation.
  • Receptor Modulation : These compounds may also modulate receptor activity, influencing cellular signaling pathways that lead to apoptosis in cancer cells.

Q & A

Q. What synthetic strategies are recommended for preparing 2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine, and how can regioselectivity be ensured?

The synthesis typically involves multi-step protocols, such as:

  • Step 1 : Formation of the imidazole core via condensation reactions using diketones or aldehydes with diamines under reflux conditions (e.g., DMF or dichloromethane as solvents) .
  • Step 2 : Introduction of the dimethylsulfamoylaminoethyl group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
  • Regioselectivity : Controlled by steric and electronic directing groups. For example, substituents at C2/C3 of the imidazole ring can guide subsequent modifications .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

  • NMR spectroscopy : Analyze imidazole and pyrazine proton environments (e.g., δ 7.5–8.5 ppm for aromatic protons in DMSO-d6) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry, particularly for imidazole-pyrazine fused systems .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Antioxidant assays : DPPH radical scavenging or FRAP tests, with IC50 values compared to ascorbic acid as a control .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC/MBC determination .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound for material science applications?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior. Pyrazine cores often exhibit electron-deficient properties, with LUMO levels near -3.5 eV .
  • Molecular Dynamics (MD) : Simulate π-π stacking interactions in thin films using software like Gaussian or ORCA. Note that nitrogen substitution shortens stacking distances (~3.3 Å vs. graphite’s 3.4 Å) .

Q. What strategies resolve contradictions between in vitro antioxidant activity and cellular efficacy data?

  • Metabolic stability testing : Use hepatic microsomes to assess degradation rates. Imidazole derivatives may undergo CYP450-mediated oxidation .
  • Reactive oxygen species (ROS) imaging : Compare intracellular ROS scavenging (e.g., using DCFH-DA probes) with in vitro results to identify bioavailability limitations .

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

  • Substituent variation : Modify the dimethylsulfamoyl group to alter lipophilicity (logP) and membrane permeability. For example, replacing methyl groups with trifluoromethyl enhances metabolic stability .
  • Bioisosteric replacement : Substitute the pyrazine ring with triazine or pyridine to modulate hydrogen-bonding interactions with target proteins .

Q. What experimental approaches characterize its stability under physiological conditions?

  • pH-dependent degradation studies : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Imidazole derivatives are prone to hydrolysis in acidic media .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, with decomposition temperatures >200°C suggesting suitability for high-temperature processing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.